molecular formula C21H22N2O3 B4520932 3-(3-acetyl-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide

3-(3-acetyl-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide

Cat. No.: B4520932
M. Wt: 350.4 g/mol
InChI Key: UZBCDNMSULKRIW-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with an acetyl group at the 3-position and a propanamide chain substituted with a 2-methoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole core is then acetylated at the 3-position using acetic anhydride in the presence of a catalyst such as pyridine.

    Attachment of the Propanamide Chain: The acetylated indole is reacted with 3-bromopropanoic acid to form the propanamide chain.

    Substitution with 2-Methoxybenzyl Group: Finally, the propanamide derivative is reacted with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the methoxybenzyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the acetyl and propanamide moieties. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions. Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-acetyl-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-acetyl-1H-indol-1-yl)-N-benzylpropanamide: Lacks the methoxy group on the benzyl moiety.

    3-(3-acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)propanamide: Substitutes the methoxy group with a chlorine atom.

    3-(3-acetyl-1H-indol-1-yl)-N-(2-hydroxybenzyl)propanamide: Substitutes the methoxy group with a hydroxyl group.

Uniqueness

The presence of the 2-methoxybenzyl group in 3-(3-acetyl-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide imparts unique chemical and biological properties. The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

3-(3-acetylindol-1-yl)-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15(24)18-14-23(19-9-5-4-8-17(18)19)12-11-21(25)22-13-16-7-3-6-10-20(16)26-2/h3-10,14H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBCDNMSULKRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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